molecular formula C14H17N3O B3061374 8-Methoxy-2-piperazin-1-yl-quinoline CAS No. 104090-79-1

8-Methoxy-2-piperazin-1-yl-quinoline

Cat. No.: B3061374
CAS No.: 104090-79-1
M. Wt: 243.30 g/mol
InChI Key: CUULVNAZRYFNIT-UHFFFAOYSA-N
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Description

8-Methoxy-2-piperazin-1-yl-quinoline (CAS 104090-79-1) is a quinoline-piperazine based small molecule of interest in medicinal chemistry and neuroscience research. This compound is a quinoline derivative where the quinoline core is substituted with a methoxy group at the 8-position and a piperazine ring at the 2-position. This scaffold is recognized as a versatile building block in drug discovery. Quinoline-piperazine hybrids are investigated across multiple therapeutic areas, with scientific literature indicating their potential in the development of central nervous system (CNS) agents . One key area of research involves the design of multifunctional ligands; for instance, structural analogues of this compound have been explored as dopaminergic agonists with iron-chelating properties for potential application in Parkinson's disease . The quinoline moiety is a known pharmacophore for metal chelation, which can confer antioxidant activity by sequestering redox-active iron and mitigating oxidative stress, a pathway implicated in neurodegenerative diseases . Beyond neuroscientific applications, the broader class of quinoline-piperazine hybrids demonstrates significant pharmacological potential, with documented research in antibacterial , antitubercular , antileishmanial , and anticancer activities. The piperazine ring often serves as a critical linker or spacer, enhancing molecular interactions with biological targets. This product is provided for research purposes only. It is strictly for use in laboratory research and is not intended for diagnostic, therapeutic, or any human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

104090-79-1

Molecular Formula

C14H17N3O

Molecular Weight

243.30 g/mol

IUPAC Name

8-methoxy-2-piperazin-1-ylquinoline

InChI

InChI=1S/C14H17N3O/c1-18-12-4-2-3-11-5-6-13(16-14(11)12)17-9-7-15-8-10-17/h2-6,15H,7-10H2,1H3

InChI Key

CUULVNAZRYFNIT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1N=C(C=C2)N3CCNCC3

Origin of Product

United States

Synthetic Methodologies and Chemical Modifications of 8 Methoxy 2 Piperazin 1 Yl Quinoline and Analogues

Strategies for Quinoline (B57606) Core Formation and Functionalization

The assembly of the core quinoline ring system is the foundational step in the synthesis of 8-Methoxy-2-piperazin-1-yl-quinoline. Classical methods such as the Skraup, Doebner-von Miller, and Friedländer syntheses provide versatile routes to substituted quinolines from anilines and carbonyl compounds. iipseries.orgresearchgate.net More contemporary methods, including metal-catalyzed cyclization and annulation reactions, offer alternative pathways with broad substrate scopes. rsc.orgmdpi.com Following the formation of the bicyclic system, functionalization is carried out to install the methoxy (B1213986) and piperazine (B1678402) moieties at the desired positions.

Methods for Methoxy Group Introduction on the Quinoline Ring

The introduction of a methoxy group at the C-8 position of the quinoline ring is typically achieved through the methylation of the corresponding 8-hydroxyquinoline (B1678124) precursor. researchgate.netbsu.edu This transformation is a standard O-alkylation reaction, often employing a methylating agent in the presence of a base.

A common synthetic route starts with 8-hydroxyquinoline, which is reacted with a methylating agent like methyl iodide or dimethyl sulfate. researchgate.netbsu.edu The reaction is facilitated by a base, such as potassium carbonate, which deprotonates the hydroxyl group to form a more nucleophilic phenoxide ion, leading to the formation of the 8-methoxy ether linkage. While biosynthetic pathways in nature, such as in the case of quinine (B1679958), can involve enzymatic hydroxylation followed by O-methylation at early stages of the molecular assembly, chemical synthesis generally relies on the direct alkylation of the hydroxyl group on the pre-formed quinoline ring. biorxiv.orgresearchgate.net

Table 1: Representative Methods for Methoxy Group Introduction

PrecursorReagentsProductReference(s)
8-HydroxyquinolineMethyl iodide, Potassium Carbonate8-Methoxyquinoline (B1362559) researchgate.net, bsu.edu
8-Hydroxyquinoline-N-oxideAcetic anhydride, then POCl₃, then Methyl iodide and K₂CO₃2-Chloro-8-methoxyquinoline (B1587709) bsu.edu

Approaches for Piperazine Moiety Attachment to the Quinoline System

With the 8-methoxyquinoline core in hand, the next critical step is the introduction of the piperazine ring at the C-2 position. The reactivity of the quinoline ring dictates the strategy for this coupling. The C-2 and C-4 positions of the quinoline nucleus are electron-deficient and thus susceptible to nucleophilic attack, especially when bearing a suitable leaving group. iipseries.org

Nucleophilic aromatic substitution (SNAr) is the most prevalent method for attaching a piperazine moiety to the quinoline core. nih.gov This reaction typically involves a quinoline substrate activated with a good leaving group, such as a halogen (e.g., chlorine), at the C-2 position. The synthesis of the required 2-chloro-8-methoxyquinoline precursor can be accomplished from 8-hydroxyquinoline through a sequence involving N-oxidation, rearrangement, and chlorination with reagents like phosphorus oxychloride (POCl₃). bsu.edu

Once the 2-chloro-8-methoxyquinoline is obtained, it is reacted with piperazine. google.com Piperazine, acting as a nitrogen nucleophile, displaces the chloride ion at the C-2 position to form the desired this compound. mdpi.comresearchgate.net The reaction is often carried out in a suitable solvent and may be facilitated by a base to neutralize the HCl generated during the reaction. To avoid double substitution on both nitrogen atoms of piperazine, an excess of piperazine is often used, or one of the piperazine nitrogens is protected with a group like tert-butoxycarbonyl (Boc), which can be removed in a subsequent step. nih.gov

Table 2: Nucleophilic Aromatic Substitution for Piperazine Attachment

Quinoline SubstrateNucleophileConditionsProductReference(s)
2-Chloro-8-methoxyquinolinePiperazineHeat, various solventsThis compound google.com
2-Chloroquinoline-3-carbaldehydePiperazineHeat2-(Piperazin-1-yl)quinoline-3-carbaldehyde researchgate.net, eurekaselect.com
4,7-DichloroquinolinePiperazineMethanol, reflux7-Chloro-4-(piperazin-1-yl)quinoline google.com

Reductive amination serves as an alternative and versatile strategy, particularly for creating a linkage between the quinoline and piperazine moieties or for further derivatization. nih.gov While direct attachment to the C-2 position via reductive amination is less common than SNAr, it is a key method for modifying precursors. For instance, a quinoline-2-carbaldehyde can be reacted with piperazine to form an intermediate iminium ion, which is then reduced in situ by a reducing agent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) to yield the C-N bond. researchgate.netnih.gov This method is instrumental in synthesizing analogues where the piperazine is not directly attached to the quinoline ring but connected via a linker. mdpi.comgoogle.com

Other coupling methods, such as palladium-catalyzed Buchwald-Hartwig amination, have also emerged as powerful tools for forming C-N bonds and can be applied to the synthesis of N-arylpiperazines, including quinolinyl-piperazine derivatives. nih.gov

Derivatization and Hybridization Strategies

Following the successful synthesis of the this compound core, further chemical modifications are often pursued to fine-tune the molecule's properties and explore its biological potential. rsc.orgnih.gov These strategies primarily focus on the functionalization of the second nitrogen atom of the piperazine ring or on creating hybrid molecules that combine the quinoline-piperazine scaffold with other pharmacophores. mdpi.com

Modification of the Piperazine Ring for Structure-Activity Exploration

The terminal secondary amine of the piperazine moiety in this compound is a prime site for derivatization. nih.gov Its modification allows for the systematic exploration of structure-activity relationships (SAR) by introducing a variety of substituents that can alter the compound's size, polarity, and hydrogen bonding capabilities. youtube.com

Common derivatization reactions include:

Acylation and Sulfonylation: Reacting the piperazine nitrogen with various acid chlorides or sulfonyl chlorides introduces amide or sulfonamide functionalities. nih.gov This has been used to create libraries of quinoline-piperazine hybrids to screen for antibacterial and antitubercular activities. nih.gov

Alkylation: The introduction of alkyl or substituted alkyl groups can be achieved through reactions with alkyl halides or via reductive amination with aldehydes or ketones. dntb.gov.ua These modifications can influence the compound's basicity and lipophilicity.

Arylation: Coupling with aryl halides, often via palladium-catalyzed reactions, can introduce aromatic rings, expanding the molecule's structural diversity.

These modifications have been shown to significantly impact biological activity. For example, the substitution pattern on the piperazine ring can affect antibacterial spectrum and potency, as well as binding to central nervous system receptors. youtube.com The strategic derivatization of this position is a cornerstone of medicinal chemistry efforts to optimize quinoline-based compounds. nih.gov

Table 3: Examples of Piperazine Ring Derivatization

Starting MaterialReagent TypeReactionResulting MoietyReference(s)
2-(Piperazin-1-yl)quinolineSulfonyl ChloridesSulfonylationN'-Sulfonylpiperazine nih.gov
2-(Piperazin-1-yl)quinolineAcid ChloridesAcylationN'-Acylpiperazine nih.gov
2-(Piperazin-1-yl)quinolineAldehydes/KetonesReductive AminationN'-Alkylpiperazine researchgate.net, researchgate.net

Substituent Effects on the Quinoline Core (e.g., Halogens, other Alkyl/Aryl groups)

The introduction of various substituents onto the quinoline core of this compound analogues is a key strategy to fine-tune their properties. The nature and position of these groups can significantly influence the molecule's reactivity, conformation, and interaction with biological targets. Halogens, alkyl, and aryl groups are commonly incorporated through various synthetic methods.

The regioselective functionalization of the quinoline ring is crucial for developing specific analogues. For instance, palladium-catalyzed reactions are frequently employed for C-C bond formation, particularly for the arylation at the C2 position of quinoline N-oxides. nih.gov The use of quinoline N-oxide as a substrate facilitates C-H activation, allowing for the introduction of aryl groups. nih.gov Rhodium-based catalysts have also been utilized for the arylation of quinolines with aryl bromides. nih.gov

Halogenation of the quinoline nucleus is another common modification. For example, 3,6,8-tribromoquinoline (B3300700) can serve as a starting material for regioselective nucleophilic substitution reactions. By activating the benzene (B151609) cycle of the quinoline through nitration to form 5-nitro-3,6,8-tribromoquinoline, the bromine atoms at C-6 and C-8 can be selectively substituted by piperazine. researchgate.net The synthesis of chlorinated quinolines, such as 2-chloro-8-hydroxy-5,7-dinitroquinoline and its subsequent methylation to the 8-methoxy analogue, demonstrates a pathway to introduce both chloro and nitro groups onto the scaffold. bsu.edu The presence of halogens can alter the electronic properties of the ring and provide handles for further cross-coupling reactions.

The introduction of aryl groups can be achieved through various cross-coupling strategies. Palladium-catalyzed decarboxylative cross-coupling of 2-picolinic acid with aryl bromides has been shown to be effective for C-C bond formation on related heterocyclic systems. rsc.org Furthermore, direct arylation methods, some of which proceed without transition metal catalysts, offer alternative routes to access arylated heterocycles. rsc.org

Below is a table summarizing the effects and synthetic approaches for various substituents on the quinoline core.

Substituent TypePosition(s)Synthetic MethodPurpose/Effect
Halogens (Br, Cl) C3, C5, C6, C7, C8Direct halogenation, Nucleophilic substitution from poly-halogenated quinolines. researchgate.netbsu.eduModulates electronic properties, provides a handle for further cross-coupling reactions.
Nitro (NO₂) groups C5, C7Nitration of the quinoline ring. researchgate.netbsu.eduElectron-withdrawing group, can be reduced to an amino group for further functionalization.
Aryl groups C2Palladium or Rhodium-catalyzed C-H arylation, often using quinoline N-oxides. nih.govIntroduces steric bulk, can engage in π-stacking interactions.
Alkyl groups C2Not extensively detailed in the provided context for this specific scaffold.Can influence lipophilicity and steric profile.

Integration with Other Pharmacophores (e.g., Indole (B1671886), Coumarin (B35378), Sulfonamides, Amides)

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is widely used to develop compounds with improved or multi-target activity. The 2-piperazinyl moiety of this compound is an excellent linker for integrating other bioactive fragments such as indoles, coumarins, sulfonamides, and amides.

Sulfonamides: The sulfonamide group is a key pharmacophore in numerous therapeutic agents. nih.gov Quinoline-sulfonamide hybrids are synthesized by reacting an amino-functionalized quinoline or a quinoline sulfonyl chloride with a corresponding sulfonamide or amine partner. nih.govmdpi.com For instance, quinoline-piperazine hybrids can be reacted with various sulfonyl chlorides in the presence of a base like diisopropylethylamine (DIPEA) to yield the corresponding sulfonamide derivatives. nih.govrsc.org This approach allows for the introduction of a diverse range of substituents on the sulfonamide moiety, creating a library of hybrid compounds. nih.govrsc.org

Amides: Similar to sulfonamides, amide functionalities are readily incorporated. The secondary amine of the piperazine ring can be acylated using acid chlorides or by coupling with carboxylic acids. nih.govrsc.orgnih.gov For example, quinoline-conjugated piperazine derivatives react with various acid chlorides in the presence of triethylamine (B128534) to yield the final amide products. nih.gov This synthetic route is highly versatile, enabling the connection of the quinoline-piperazine scaffold to a wide array of carboxylic acid-containing molecules. nih.govijpsr.com

Coumarins: Coumarins are another class of pharmacologically important heterocycles. They can be linked to the piperazine unit of a quinoline scaffold. researchgate.netnih.gov Synthetic strategies often involve the reaction of a halogenated coumarin (e.g., 4-chloro coumarin) with the piperazine-substituted quinoline. mdpi.com The resulting hybrid molecule combines the structural features of both the quinoline and coumarin ring systems. niscpr.res.in

Indoles: The indole nucleus is a privileged structure in drug discovery. Indole-piperazine-quinoline hybrids can be synthesized to explore potential synergistic effects. The general strategy involves coupling an indole-containing moiety to the piperazine linker attached to the quinoline core. nih.gov This can be achieved through standard N-alkylation or amide bond formation reactions, depending on the functional groups present on the indole fragment.

The table below outlines the synthetic strategies for integrating these pharmacophores.

PharmacophoreLinkage StrategyReagents and Conditions
Sulfonamide Reaction of the piperazine amine with a sulfonyl chloride. nih.govrsc.orgSubstituted sulfonyl chloride, base (e.g., DIPEA or Et₃N), solvent (e.g., DCM). nih.gov
Amide Reaction of the piperazine amine with an acid chloride or carboxylic acid. nih.govnih.govAcid chloride or carboxylic acid, base (e.g., Et₃N) or coupling agents (e.g., EDC, HOBt), solvent (e.g., DCM). nih.govnih.gov
Coumarin Nucleophilic substitution of a leaving group on the coumarin ring by the piperazine amine. mdpi.comHalogenated coumarin, piperazine-quinoline, base, solvent (e.g., EtOH). mdpi.com
Indole Acylation or alkylation of the piperazine amine with an indole-containing electrophile. nih.govIndole-carboxylic acid/acid chloride or indole with an alkyl halide, coupling agents or base.

Preclinical Pharmacological Investigations of 8 Methoxy 2 Piperazin 1 Yl Quinoline Derivatives

Research in Antimicrobial Applications

Derivatives of the quinoline-piperazine scaffold have been a subject of interest in the quest for new antimicrobial agents to combat the growing challenge of drug-resistant pathogens.

Antibacterial Spectrum and Efficacy

While direct studies on 8-Methoxy-2-piperazin-1-yl-quinoline are limited, research on structurally related quinoline-piperazine hybrids has demonstrated significant antibacterial potential. A series of 2,4,6-substituted quinoline (B57606) conjugated piperazine (B1678402) derivatives have been synthesized and evaluated for their in vitro antibacterial activity against a panel of Gram-positive and Gram-negative bacteria.

Notably, a 4,6-dimethoxy quinoline piperazine coupled sulfonamide, specifically one with a fluorine atom at the 2nd position of a benzene (B151609) ring substituent (Compound 10g ), exhibited excellent activity against a range of bacteria. It demonstrated a minimum inhibitory concentration (MIC) of 0.03 μg/mL against Staphylococcus aureus and 0.06 μg/mL against Moraxella catarrhalis, comparable to standard control drugs. Another derivative, a 4-methoxy-6-fluoro-quinoline piperazine coupled sulfonamide also with a fluorine at the 2nd position of the benzene ring substituent (Compound 11e ), also showed potent activity, with an MIC of 0.03 μg/mL against M. catarrhalis.

These findings highlight the potential of the methoxy-quinoline-piperazine core in developing new antibacterial agents. The substitutions on both the quinoline and the piperazine-linked moieties play a crucial role in determining the spectrum and potency of the antibacterial effects.

Table 1: In Vitro Antibacterial Activity of Selected Quinoline-Piperazine Hybrids

Compound Bacterial Strain MIC (μg/mL)
10g Staphylococcus aureus 0.03
Moraxella catarrhalis 0.06
11e Moraxella catarrhalis 0.03

Antitubercular Activity against Mycobacterium tuberculosis

The emergence of multidrug-resistant tuberculosis (MDR-TB) has necessitated the search for novel therapeutic agents. Quinoline-based compounds have historically played a significant role in anti-infective therapy, and recent research has explored their efficacy against Mycobacterium tuberculosis.

In the same study of quinoline-piperazine hybrids, compounds were assessed for their antituberculosis activity against non-virulent, virulent, and MDR strains of mycobacteria. The 4,6-dimethoxy quinoline piperazine sulfonamide derivative (Compound 10g ) displayed significant inhibitory activity against M. tuberculosis H37Rv with a lowest MIC value of 0.06 μg/mL (0.14 μM) and against MDR-TB with a lowest MIC of 0.5 μg/mL (1.1 μM). It also inhibited Mycobacterium smegmatis with an MIC of 0.031 μg/mL (0.07 μM). The 4-methoxy-6-fluoro-quinoline piperazine derivative (Compound 11e ) also showed activity equivalent to control drugs against all three strains, with an MIC of 0.5 μg/mL. These activities were reported to be more effective than some second-line TB drugs like levofloxacin.

Table 2: In Vitro Antitubercular Activity of Selected Quinoline-Piperazine Hybrids

Compound Mycobacterial Strain Lowest MIC (μg/mL) Lowest MIC (μM)
10g M. tuberculosis H37Rv 0.06 0.14
MDR-TB 0.5 1.1
M. smegmatis 0.031 0.07
11e All three strains 0.5 -

Antifungal Properties

A series of 5-(4-substituted piperazin-1-yl)quinolin-2(1H)-one derivatives were designed and evaluated as potential chitin (B13524) synthase inhibitors with antifungal activity. nih.gov Several of these compounds exhibited potent activity against Candida albicans, Cryptococcus neoformans, and Aspergillus flavus. nih.gov For instance, certain derivatives showed a minimum inhibitory concentration (MIC) of 32 μg/mL against C. albicans, which was comparable to the activity of Polyoxin B, a known chitin synthase inhibitor. nih.gov This indicates that the quinoline-piperazine framework can be a viable starting point for the development of new antifungal drugs. nih.gov

Furthermore, some piperazinyl quinolines have been identified as chemosensitizers. mit.edu These compounds may not exhibit strong antifungal activity on their own but can significantly increase the susceptibility of resistant fungal strains, such as Candida albicans, to existing antifungal drugs like fluconazole. mit.eduresearchgate.net Research on 8-hydroxyquinoline (B1678124) derivatives bearing a piperazine moiety has also demonstrated notable antifungal activity against various phytopathogenic fungi, with the nature of substituents on the piperazine ring influencing the potency. rsc.org

Neuropharmacological and Neurodegenerative Disease Research

The versatile structure of quinoline-piperazine derivatives has also led to their exploration in the context of neurological and psychiatric disorders, targeting key receptors in the central nervous system.

Dopamine (B1211576) Receptor Agonism

The dopamine system is a critical target for therapies addressing conditions like Parkinson's disease and schizophrenia. The quinoline-piperazine scaffold has been investigated for its potential to modulate dopamine receptors.

Research into multifunctional ligands for neurodegenerative diseases has explored complex derivatives of the quinoline-piperazine structure. For example, compounds incorporating an 8-hydroxy quinoline moiety attached to a piperazine ring have been shown to retain high affinity for and potent agonist activity at both D2 and D3 dopamine receptors. This suggests that the quinoline-piperazine core can be a suitable framework for designing dopamine receptor agonists.

Metabotropic Glutamate (B1630785) Receptor (mGlu7) Negative Allosteric Modulation

Metabotropic glutamate receptors (mGluRs) are involved in modulating synaptic transmission and plasticity, and their dysfunction has been implicated in various neurological and psychiatric disorders. The mGlu7 subtype is of particular interest as a therapeutic target.

A high-throughput screening campaign identified a novel chemotype for mGlu7 negative allosteric modulators (NAMs) based on an ethyl-8-methoxy-4-(4-phenylpiperazin-1-yl)quinolone carboxylate core. The initial hit from this screening, VU0226390, was a potent mGlu7 NAM with an IC50 of 647 nM and demonstrated selectivity against other group III mGlu receptors (mGlu4 and mGlu8). Although further optimization of this specific series was hampered by issues with its physicochemical properties, this discovery firmly establishes that the 8-methoxy-quinoline-piperazine scaffold can serve as a foundation for the development of mGlu7 NAMs. Negative allosteric modulators of mGlu7 are being investigated for their potential in treating central nervous system disorders.

Cholinesterase Inhibition (Acetylcholinesterase and Butyrylcholinesterase)

Derivatives of quinoline conjugated with piperazine or piperidine (B6355638) moieties have been investigated as potential inhibitors of cholinesterase enzymes, which are key targets in the therapeutic strategy for Alzheimer's disease. nih.govresearchgate.net The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) helps to increase the levels of the neurotransmitter acetylcholine (B1216132) in the brain. semanticscholar.orgmdpi.com

Studies on various piperidinyl-quinoline acylhydrazone derivatives have revealed potent and, in some cases, selective inhibition of these enzymes. For instance, certain derivatives have demonstrated significantly higher inhibitory strength against AChE compared to standard drugs like neostigmine (B1678181). nih.gov Similarly, high potency and selectivity for BChE have also been observed, with some compounds showing several-fold stronger inhibition than the reference drug donepezil (B133215). nih.gov

The structural characteristics of these derivatives, such as the substitution pattern on the quinoline and piperazine rings, play a crucial role in their inhibitory efficacy. nih.govsemanticscholar.org For example, the position of a methyl group on the quinoline core can dramatically alter the inhibitory profile. nih.gov The presence and position of substituents like chloro or methoxy (B1213986) groups on associated phenyl rings also significantly influence the potency and selectivity towards either AChE or BChE. nih.govnih.gov

Table 1: Cholinesterase Inhibitory Activity of Representative Quinoline Derivatives

Compound ID Target Enzyme IC50 (µM) Notes
Compound 8c AChE 5.3 ± 0.51 3-fold more potent than neostigmine (IC50 = 16.3 ± 1.12 µM) nih.gov
Compound 8g BuChE 1.31 ± 0.05 5.5-fold more potent than donepezil (IC50 = 7.23 ± 0.12 µM) nih.gov
Compound 9i AChE 9.6 ± 0.02 Selective inhibitor with a 3-OMe substituent nih.gov
Compound 4e AChE 0.0071 m-Fluoro substituted phthalimide-piperazine derivative nih.gov
Compound 4i AChE 0.0203 p-Methoxy substituted phthalimide-piperazine derivative nih.gov
Compound 2k AChE 8.10 Dual inhibitor with MAO-B semanticscholar.org
Compound 2n AChE 4.32 Dual inhibitor with MAO-B semanticscholar.org
Compound 2o BuChE 1.19 Inhibited MAO-B, AChE, and BChE semanticscholar.org
Compound M13 BuChE 1.21 Benzothiazolone derivative mdpi.com

IC50: The half maximal inhibitory concentration.

Iron Chelation and Antioxidant Activity in Neuroprotection Studies

The 8-hydroxyquinoline scaffold, a close structural analog of 8-methoxyquinoline (B1362559), is well-recognized for its metal-chelating properties, particularly its ability to bind with redox-active metal ions like iron (Fe) and copper (Cu). nih.govresearchgate.netdovepress.com An imbalance in these metal ions is linked to oxidative stress, a key factor in the pathology of neurodegenerative disorders such as Alzheimer's and Parkinson's diseases. nih.govuni-konstanz.denih.gov

Derivatives incorporating the 8-hydroxyquinoline moiety have been designed as multifunctional agents that combine iron chelation with other neuroprotective activities. dovepress.com By chelating excess iron, these compounds can inhibit the Fenton reaction, a major source of toxic reactive oxygen species (ROS) in the brain. nih.gov This action helps to reduce oxidative stress and protect vulnerable neurons. uni-konstanz.de

For instance, novel multifunctional drugs have been synthesized by combining an iron-chelating 8-hydroxyquinoline compound with a moiety that inhibits the monoamine oxidase (MAO) enzyme. This dual action not only prevents the generation of ROS via the Fenton reaction but also stops the production of hydrogen peroxide from dopamine oxidation by MAO. dovepress.com In addition to iron chelation, some quinoline derivatives act as direct radical scavengers, further contributing to their antioxidant and neuroprotective effects. dovepress.comnih.gov

Anticancer Research

The quinoline scaffold, often hybridized with a piperazine moiety, is a prominent pharmacophore in the development of novel anticancer agents. unipa.itnih.govarabjchem.org These derivatives have demonstrated potent antiproliferative activity through various mechanisms, including the inhibition of key enzymes involved in cancer cell growth and proliferation, and interaction with DNA. nih.govarabjchem.org

Antiproliferative Activity in Various Cancer Cell Lines

Derivatives of this compound have shown significant cytotoxic effects across a broad spectrum of human cancer cell lines. The antiproliferative activity is highly dependent on the specific chemical substitutions on both the quinoline and piperazine rings.

For example, a series of aminated quinolinequinones linked to piperazine analogs demonstrated potent growth inhibition against the NCI-60 panel of cancer cell lines, with particular efficacy against leukemia, renal cancer, and breast cancer cell lines. nih.govresearchgate.net One derivative, QQ1, was identified as a hit compound against ACHN renal cancer cells with an IC50 value of 1.55 µM. nih.gov Another study on 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinoline (MMNC) found it to have potent and selective cytotoxicity against colorectal cancer cells HCT116 and Caco-2, with IC50 values of 0.33 µM and 0.51 µM, respectively. mdpi.com

The introduction of different functional groups allows for the fine-tuning of activity. Studies on 4-(4-benzoylpiperazin-1-yl)-6-nitroquinoline-3-carbonitrile derivatives showed that substituents on the benzoyl ring, such as methoxy and bromo groups, resulted in a favorable balance of antiproliferative and cytotoxic effects against renal cancer cell line UO-31. nih.gov

Table 2: Antiproliferative Activity of Representative Quinoline-Piperazine Derivatives

Compound ID Cancer Cell Line Cell Line Type IC50 / GI50 (µM)
MMNC HCT116 Colorectal Cancer 0.33 mdpi.com
MMNC Caco-2 Colorectal Cancer 0.51 mdpi.com
QQ1 ACHN Renal Cancer 1.55 nih.govresearchgate.net
Compound 79 HeLa Cervical Carcinoma 0.52 arabjchem.org
Compound 79 A549 Lung Cancer 0.64 arabjchem.org
Compound 79 SKHep Liver Cancer 0.74 arabjchem.org
Compound 55 HL-60 Leukemia 19.88 (µg/ml) arabjchem.org
Compound 57 MCF-7 Breast Cancer 6.502 nih.gov

IC50: The half maximal inhibitory concentration. GI50: The concentration for 50% of maximal inhibition of cell proliferation.

Kinase Inhibition Profiles (e.g., CDK4, AMPK-Related Kinase 5, mTOR, EGFR, VEGFR)

A primary mechanism for the anticancer effect of quinoline-piperazine derivatives is the inhibition of protein kinases, which are crucial regulators of cellular processes like growth, proliferation, and survival. ed.ac.uk

CDK4 Inhibition : Cyclin-dependent kinase 4 (CDK4) is a key regulator of the cell cycle, and its inhibition can lead to cell cycle arrest, a therapeutic goal in cancer treatment. nih.gov While direct studies on this compound are limited, related structures show potent CDK4 inhibition. For instance, a piperazine quinazoline-based derivative exhibited a CDK4 IC50 value of 0.007 µM. researchgate.net Another compound, 8-cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x), was found to be a potent inhibitor of CDK4 with an IC50 of 3.87 nM. nih.gov The design of dual CDK4/HDAC inhibitors has also been explored to enhance antitumor potency. scienceopen.com

AMPK-Related Kinase 5 (ARK5) Inhibition : The compound 7x, mentioned above, was also identified as a potent inhibitor of AMPK-Related Kinase 5 (ARK5), highlighting the potential for these scaffolds to act as multi-kinase inhibitors. nih.gov

mTOR Inhibition : The PI3K/Akt/mTOR signaling pathway is frequently hyperactivated in cancer. mdpi.com Quinoline derivatives have been developed as potent inhibitors of this pathway. The compound 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinoline (MMNC) was shown to exert its cytotoxic effects in colorectal cancer cells by inhibiting the activation of the PI3K/AKT/mTOR pathway. mdpi.com Other quinoline derivatives have demonstrated dual inhibitory effects against PI3K and mTOR, with IC50 values in the micromolar and nanomolar range. nih.gov

EGFR and VEGFR Inhibition : The epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) are critical targets in cancer therapy, involved in cell proliferation and angiogenesis, respectively. Numerous quinoline-piperazine derivatives have been designed as inhibitors of these receptor tyrosine kinases. For example, 7-Chloro-4-(piperazin-1-yl)quinoline derivatives have been synthesized as VEGFR-2 inhibitors, with the most promising compound showing a VEGFR-2 IC50 of 1.38 µM and potent cytotoxicity against the MCF-7 breast cancer cell line. nih.gov

Table 3: Kinase Inhibition Profile of Selected Quinoline Derivatives

Compound ID Target Kinase IC50
Compound 7x CDK4 3.87 nM nih.gov
Compound 59 CDK4 0.007 µM researchgate.net
Compound 60 CDK4 0.001 µM researchgate.net
Compound 4e CDK4 13 nM sci-hub.box
Compound 4e CDK6 18 nM sci-hub.box
Compound 38 PI3K 0.72 µM nih.gov
Compound 38 mTOR 2.62 µM nih.gov
Compound 57 VEGFR-2 1.38 µM nih.gov
5k EZH2 1.2 µM nih.gov

IC50: The half maximal inhibitory concentration.

DNA-Targeting Mechanisms

In addition to enzyme inhibition, some quinoline derivatives exert their anticancer effects by directly targeting DNA. The planar structure of the quinoline ring system is well-suited for intercalation between DNA base pairs, a mechanism that can disrupt DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.

For example, certain indeno[1,2-c]quinolin-1-one derivatives, which feature a 9-methoxy and a 6-piperazinyl substitution pattern, have been identified as potent DNA intercalating agents. These compounds were shown to strongly induce DNA damage in cancer cells even at low concentrations. arabjchem.org The indoquinoline alkaloid Neocryptolepine, a related scaffold, is also known to bind to DNA and inhibit the activity of topoisomerase II, an enzyme essential for managing DNA topology during cellular processes. mdpi.com This dual mechanism of DNA binding and enzyme inhibition highlights the multifaceted ways in which quinoline-based compounds can interfere with cancer cell proliferation.

Antimalarial Studies

The quinoline core is a historically significant scaffold in the development of antimalarial drugs, with quinine (B1679958) and chloroquine (B1663885) being cornerstone examples. nih.govnih.gov However, the emergence of drug-resistant strains of Plasmodium falciparum necessitates the development of new therapeutic agents. nih.govresearchgate.net Derivatives of 8-methoxyquinoline and related structures continue to be an active area of research for potent antimalarials that can overcome resistance. nih.gov

Molecular hybridization, which combines the quinoline pharmacophore with other active moieties like piperazine, has yielded compounds with potent activity against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) parasite strains. nih.govmdpi.com For example, 4-aminoquinoline-pyrimidine hybrids linked via a piperazine ring displayed IC50 values in the sub-micromolar range against both CQS and CQR strains of P. falciparum. mdpi.com

The mechanism of action for many quinoline-based antimalarials involves inhibiting the polymerization of heme into hemozoin within the parasite's digestive vacuole. nih.gov The accumulation of toxic free heme ultimately kills the parasite. Structural modifications, such as the introduction of a methoxy group, have been shown to enhance antimalarial activity, potentially by interfering with apoptosis-like pathways and initiating the destruction of the parasite's DNA. researchgate.net

Table 4: Antimalarial Activity of Representative Quinoline Derivatives

Compound ID P. falciparum Strain Activity (IC50)
Compound 10 PfDd2 (CQR) 0.033 µM nih.gov
Compound 17 PfW2 (CQR) 0.097 µM nih.gov
Compound 46 P. falciparum 0.036 µg/mL nih.gov
Unnamed Hybrid CQS & CQR 0.13 - 0.14 µM mdpi.com
Compound 3a P. falciparum 0.101 µM researchgate.net

IC50: The half maximal inhibitory concentration. CQR: Chloroquine-Resistant.

Other Investigated Biological Activities

Beyond the primary therapeutic targets, the unique structural scaffold of this compound and its derivatives has prompted investigations into other potential biological activities. These explorations aim to uncover additional therapeutic applications and to build a comprehensive pharmacological profile of this chemical series. The following sections detail the preclinical findings related to their interactions with the alpha-1 adrenoceptor and the enzyme Fatty Acid Amide Hydrolase (FAAH).

The arylpiperazine moiety is a well-established pharmacophore that confers affinity for alpha-1 adrenoceptors. Consequently, derivatives of this compound, which incorporate a piperazine ring linked to a quinoline system, have been evaluated for their potential as alpha-1 adrenoceptor antagonists.

Preclinical research has demonstrated that the nature of the aromatic system attached to the piperazine ring is a critical determinant of affinity and potency at alpha-1 adrenoceptors. Notably, compounds featuring a 1-(o-methoxyphenyl)piperazine moiety have been shown to exhibit high affinity for these receptors. nih.gov In the case of this compound, the quinoline ring system takes the place of the phenyl ring.

While direct experimental data on the alpha-1 adrenoceptor affinity of this compound is not extensively available in the public domain, structure-activity relationship (SAR) studies of related 1,4-substituted piperazine derivatives provide valuable insights. For instance, a series of 1-(substituted-phenoxyalkyl)-4-(2-methoxyphenyl)piperazine derivatives were found to displace [3H]prazosin, a selective alpha-1 adrenoceptor antagonist, from its binding sites in the rat cerebral cortex in the low nanomolar range. nih.gov

The antagonistic properties of these related compounds were further confirmed in functional assays, where they effectively inhibited phenylephrine-induced contractions in isolated rat aorta. nih.gov The most active compounds in these studies displayed potent alpha-1 adrenoceptor antagonism, with pA2 values ranging from 8.441 to 8.807. nih.gov The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

The following table summarizes the alpha-1 adrenoceptor binding affinities and functional antagonist potencies of representative 1,4-substituted piperazine derivatives, highlighting the importance of the arylpiperazine core for this activity.

Compoundα1 Adrenoceptor Affinity (Ki, nM)α1 Antagonist Potency (pA2)
1-[3-(2,6-dimethylphenoxy)propyl]-4-(2-methoxyphenyl)piperazine hydrochloride2.48.807
1-[3-(2-Chloro-6-methylphenoxy)propyl]-4-(2-methoxyphenyl)piperazine hydrochloride2.1-

This table presents data for structurally related compounds to illustrate the potential for alpha-1 adrenoceptor antagonism within this chemical class. The data does not represent the specific compound this compound.

The high affinity and antagonist potency observed in these related compounds suggest that the 2-piperazin-1-yl-quinoline scaffold, particularly with the 8-methoxy substitution, may also interact with alpha-1 adrenoceptors. However, without direct experimental validation, this remains a hypothesis based on SAR principles.

Fatty Acid Amide Hydrolase (FAAH) is a serine hydrolase that plays a crucial role in the degradation of endocannabinoids, such as anandamide (B1667382). Inhibition of FAAH leads to an increase in endogenous anandamide levels, which can produce analgesic, anxiolytic, and anti-inflammatory effects. The piperazine and quinoline scaffolds have independently been explored in the design of FAAH inhibitors.

Recent preclinical studies have investigated quinolinyl-based multitarget-directed ligands for their ability to inhibit both soluble epoxide hydrolase (sEH) and FAAH. In one such study, a series of quinolinyl analogs were synthesized and evaluated for their inhibitory potency against human FAAH. The position of the linkage on the quinoline ring was found to significantly influence FAAH inhibitory activity.

Specifically, an analog with the substituent at the 8-position of the quinoline ring (an 8-quinolinyl derivative) was found to be less effective at inhibiting FAAH compared to analogs with the substituent at other positions, such as the 2-position. The IC50 value, which represents the concentration of an inhibitor required to reduce the activity of an enzyme by half, was higher for the 8-quinolinyl analog, indicating lower potency. For comparison, the most potent analog in this study, a 2-quinolinyl derivative, exhibited an IC50 value of 3.5 nM against human FAAH.

The following table illustrates the impact of the quinoline ring substitution pattern on human FAAH inhibition for a series of dual sEH/FAAH inhibitors.

Compound Analoguehuman FAAH Inhibition (IC50, nM)
2-quinolinyl3.5
3-quinolinylLess efficient
8-quinolinylLess efficient

This table presents data from a study on quinolinyl-based FAAH inhibitors to demonstrate the influence of the substitution pattern. The data does not represent the specific compound this compound.

These findings suggest that while the quinoline scaffold can be incorporated into potent FAAH inhibitors, the 8-substitution pattern, as seen in this compound, may not be optimal for this particular biological activity. The presence of the methoxy group at the 8-position and the piperazine at the 2-position could further modulate this activity, and dedicated preclinical studies on this specific compound would be necessary to definitively determine its FAAH inhibitory potential.

Mechanistic Elucidation of Biological Actions

Interaction with Bacterial Topoisomerases (DNA Gyrase and Topoisomerase IV)

The quinoline (B57606) scaffold is the core structural feature of quinolone antibiotics, which are known to target bacterial DNA gyrase and topoisomerase IV. nih.goveurekaselect.com These type II topoisomerase enzymes are crucial for bacterial DNA replication, transcription, and repair, as they manage the topological state of the DNA. youtube.com The mechanism of action involves the inhibition of DNA synthesis. researchgate.net

Quinolines function by binding to and stabilizing the complex formed between the topoisomerase enzyme and the bacterial DNA. nih.govyoutube.com This stabilization of the gyrase-DNA cleavage complex prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks in the bacterial chromosome. nih.govyoutube.com The resulting DNA damage stalls replication forks, inhibits bacterial growth, and at higher concentrations, leads to chromosome fragmentation and rapid cell death. nih.gov For most gram-negative bacteria, DNA gyrase is the primary target, while topoisomerase IV is the main target in many gram-positive bacteria. youtube.com The antibacterial efficacy of different quinoline derivatives is partly dependent on their binding affinity for DNA gyrase, topoisomerase IV, or both. youtube.comafricaresearchconnects.com

Molecular Basis of Dopamine (B1211576) Receptor and mGlu7 Modulation

The 8-Methoxy-2-piperazin-1-yl-quinoline structure contains key pharmacophoric elements that enable its interaction with central nervous system receptors, notably dopamine and metabotropic glutamate (B1630785) receptors.

Dopamine D2/D3 Receptors: The arylpiperazine moiety is a "privileged structure" known to confer affinity for dopamine D2-like receptors. nih.gov The interaction is governed by specific structural features of the ligand and the receptor's binding pocket. The methoxy (B1213986) group on the quinoline ring, as an electron-donating group, can influence the electronic properties of the aromatic system and its interaction with the receptor. nih.gov Docking studies of similar ligands suggest that the arylpiperazine head group is accommodated in a binding site near transmembrane helices 5 and 6. acs.org Furthermore, the introduction of an 8-hydroxyquinoline (B1678124) moiety (a close analogue to 8-methoxyquinoline) into piperazine-based templates has been shown to retain high binding affinity for both D2 and D3 receptors. nih.gov Differences in amino acid sequences between D2 and D3 receptors allow for selective targeting; for instance, interactions with specific tyrosine residues may contribute to D3 selectivity. acs.orgmdpi.com

Metabotropic Glutamate Receptor 7 (mGlu7): A derivative containing an ethyl-8-methoxy-4-(4-phenylpiperazin-1-yl)quinoline core has been identified as a potent and selective negative allosteric modulator (NAM) of the mGlu7 receptor. nih.gov NAMs bind to an allosteric site on the receptor, distinct from the glutamate binding site, and inhibit the receptor's response to agonist stimulation. nih.gov The identification of this 8-methoxy-quinoline derivative as a mGlu7 NAM highlights the role of this scaffold in modulating the activity of this specific glutamate receptor subtype, which is involved in regulating synaptic transmission. nih.govnih.gov

Enzyme-Ligand Binding Mechanisms in Cholinesterase and Kinase Inhibition

The quinoline-piperazine scaffold is a versatile template for designing inhibitors of various enzymes, including cholinesterases and protein kinases.

Cholinesterase Inhibition: Hybrid molecules containing both quinoline and piperazine (B1678402) moieties have been developed as inhibitors of acetylcholinesterase (AChE), an enzyme critical to the hydrolysis of the neurotransmitter acetylcholine (B1216132). mdpi.com The binding mechanism is often dual-site, where one part of the molecule interacts with the catalytic active site (CAS) and another part binds to the peripheral anionic site (PAS) of the enzyme. mdpi.com The piperazine ring can function as a flexible linker to span the gorge between these two sites. mdpi.com Furthermore, protonated nitrogen atoms in the piperazine linker can form favorable cation-π interactions with aromatic amino acid residues within the enzyme's mid-gorge region, enhancing binding affinity. mdpi.com Studies on related quinoline-thiosemicarbazone hybrids have shown that a 6-methoxy group on the quinoline ring can induce conformational changes that facilitate optimal binding within the enzyme's active pocket, suggesting a competitive mode of inhibition. mdpi.com

Kinase Inhibition: Structurally related 8-methoxy-quinoline derivatives have demonstrated potent anticancer activity by inhibiting key signaling kinases. mdpi.comnih.gov A primary target is the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (B549165) (mTOR) signaling pathway, which is frequently overactivated in human cancers and promotes cell survival and proliferation. mdpi.comnih.gov By inhibiting the activation of this pathway, these compounds can effectively halt tumor progression. mdpi.com The molecular mechanism involves binding to the ATP-binding site of these kinases, preventing the phosphorylation of their downstream targets and thereby disrupting the entire signaling cascade. mdpi.comnih.gov

Mechanisms of Metal Ion Sequestration and Reactive Oxygen Species Modulation

The 8-substituted quinoline core is known for its ability to chelate metal ions, which in turn allows it to modulate the levels of reactive oxygen species (ROS) and oxidative stress.

Metal Ion Sequestration: The 8-hydroxyquinoline scaffold, a close analogue of 8-methoxyquinoline (B1362559), is a well-established chelator of metal ions, particularly iron. nih.gov This sequestration ability is critical because free iron can participate in the Fenton reaction, where it catalyzes the conversion of hydrogen peroxide (H₂O₂) into the highly reactive hydroxyl radical (•OH). nih.gov By binding and sequestering free iron, these compounds can prevent the generation of these damaging radicals and reduce oxidative stress, a mechanism that contributes to neuroprotective effects. nih.gov

Reactive Oxygen Species (ROS) Modulation: The interaction with ROS is context-dependent. In the context of neurodegeneration, the chelation of metal ions leads to an antioxidant effect by preventing radical formation. nih.gov Conversely, in cancer therapy, related piperazine-linked quinolinequinone compounds have been shown to induce oxidative stress within cancer cells. nih.govnih.gov This pro-oxidant activity in a cancerous environment can promote cell death. For example, a 2-chloro-8-methoxy-quinoline derivative was found to promote the production of cellular ROS, which subsequently triggers the mitochondrial apoptosis pathway. nih.gov This dual ability to either suppress or promote ROS highlights the compound's potential to act as a modulator of the cellular redox environment.

Cellular and Molecular Pathways in Anticancer Activity (e.g., Cell Growth Arrest, Apoptosis Induction)

Derivatives of 8-methoxy-quinoline exert their anticancer effects by intervening in fundamental cellular processes, primarily by inducing cell cycle arrest and apoptosis. arabjchem.orgmdpi.com

Cell Growth Arrest: Studies on closely related compounds, such as 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinoline, show that they can inhibit the proliferation of cancer cells by arresting the cell cycle in the G2/M phase. mdpi.comnih.gov This blockade prevents the cells from entering mitosis and undergoing cell division, thus halting tumor growth. mdpi.com This effect is often linked to the modulation of cycle-related proteins. mdpi.com

Apoptosis Induction: A key mechanism of anticancer activity is the induction of programmed cell death, or apoptosis. mdpi.com Evidence shows that 8-methoxy-quinoline derivatives can trigger the mitochondrial pathway of apoptosis. nih.gov This is characterized by a decrease in the mitochondrial membrane potential, an increase in the expression of the pro-apoptotic protein Bax, a decrease in the anti-apoptotic protein Bcl-2, and the subsequent activation of executioner caspases like cleaved-caspase 9. nih.gov Staining assays have confirmed that similar piperazine-containing molecules induce apoptosis in cancer cells. rsc.org The inhibition of survival pathways, such as the PI3K/AKT/mTOR cascade, is directly linked to the promotion of these apoptotic events. mdpi.comnih.gov

Data Tables

Table 1: Anticancer Activity of a Structurally Related Compound, 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinoline (MMNC)

Cell LineCancer TypeIC₅₀ (μM)
HCT116Colorectal Cancer0.33
Caco-2Colorectal Cancer0.51
AGSGastric Cancer3.6
SMMC-7721Liver Cancer9.7
PANC-1Pancreatic Cancer18.4
Data sourced from a study on a structurally related 8-methoxy-quinoline derivative, demonstrating its cytotoxic potential across various cancer cell lines. mdpi.com

Table 2: Summary of Mechanistic Actions

Biological ActionTarget(s)Molecular Mechanism
Antibacterial DNA Gyrase, Topoisomerase IVStabilization of enzyme-DNA complex, leading to DNA double-strand breaks. nih.govyoutube.com
Neuromodulation Dopamine D2/D3 Receptors, mGlu7 ReceptorBinds to orthosteric and/or allosteric sites, modulating receptor activity. nih.govnih.gov
Enzyme Inhibition Acetylcholinesterase, PI3K/AKT/mTORBinds to catalytic/allosteric sites, blocking substrate hydrolysis or phosphorylation cascades. mdpi.commdpi.com
Redox Modulation Free Metal Ions (e.g., Fe²⁺)Sequesters metal ions to prevent ROS formation (antioxidant) or promotes ROS in cancer cells (pro-oxidant). nih.govnih.gov
Anticancer Cell Cycle Proteins, Apoptotic Pathway Proteins (Bax, Bcl-2, Caspases)Induces G2/M cell cycle arrest and triggers the intrinsic (mitochondrial) pathway of apoptosis. mdpi.comnih.gov

Structure Activity Relationship Sar and Computational Studies

Positional and Electronic Effects of Substituents on Biological Activity

The biological activity of the 8-Methoxy-2-piperazin-1-yl-quinoline scaffold is highly sensitive to the placement and nature of substituents on both the quinoline (B57606) core and the piperazine (B1678402) moiety. These modifications can significantly influence the compound's potency, selectivity, and pharmacokinetic properties.

Impact of Methoxy (B1213986) Group Position and Other Aromatic Substitutions

The methoxy group at the 8-position of the quinoline ring is a critical determinant of the biological activity of this class of compounds. Studies on various quinoline derivatives have consistently highlighted the importance of the substitution pattern on the aromatic core.

The position of the methoxy group on the quinoline ring can significantly influence the biological activity. For instance, in a series of quinoline-carbonitrile derivatives, the presence of a methoxy group at the 6-position was found to be preferable for antibacterial activity compared to a methyl group or no substitution at all. nih.gov While this study did not investigate the 8-methoxy isomer specifically, it underscores the principle that the location of the methoxy group is a key factor in determining the pharmacological profile. Research on 8-hydroxyquinolines has also shown that the biological activity of positional isomers can vary significantly. rsc.org

In the broader context of quinoline-based agents, substitutions at various positions have been explored to optimize their therapeutic potential. For instance, the introduction of a flexible alkylamino side chain at the 4-position and an alkoxy group at the 7-position of the quinoline nucleus was shown to enhance antiproliferative activity. nih.gov Preliminary SAR analysis of these compounds suggested that bulky substituents at the 7-position facilitated this activity. nih.gov

The following table summarizes the influence of aromatic substitutions on the biological activity of quinoline derivatives based on the available literature.

Substitution PositionSubstituentImpact on Biological ActivityReference
6MethoxyIncreased antibacterial activity compared to methyl or no substitution. nih.gov
5Nitro (on 8-methoxyquinoline)Altered the antibacterial and antifungal profile of the parent compound. researchgate.net
7Bulky alkoxy groupFacilitated antiproliferative activity. nih.gov

Significance of Piperazine Substitution Patterns

The basic structure of piperazine, with its two opposing nitrogen atoms, provides a unique scaffold that can be functionalized to enhance target affinity and specificity, as well as improve pharmacokinetic properties such as water solubility and oral bioavailability. nih.gov In the context of quinoline-based compounds, the piperazine moiety has been instrumental in the development of numerous clinically successful drugs, particularly in the realm of antibacterial agents. nih.govnih.gov The presence of a piperazine ring is often associated with a broader spectrum of activity and higher intrinsic potency. nih.gov

Structure-activity relationship studies on 2-(piperazin-1-yl)quinazolin-4(3H)-one derivatives revealed that a hydrophobic aryl group at the side chain of the piperazine was preferred for improving activity against Toxoplasma gondii. researchgate.net Similarly, in a series of 3-(4-arylpiperazin-1-yl)cinnolines, the nature of the aryl substituent on the piperazine ring was found to influence their antifungal and antitumor activities. mdpi.com For instance, a compound with a specific substitution pattern on the aryl ring (compound 8b ) was found to be the most potent against MCF-7 cancer cells. mdpi.com

These findings underscore the importance of exploring a diverse range of substituents on the piperazine ring to optimize the biological activity of this compound for a specific therapeutic application. The versatility of the piperazine scaffold allows for the introduction of various functionalities, including alkyl, aryl, and heterocyclic groups, each capable of imparting unique properties to the parent molecule.

Quantitative Structure-Activity Relationship (QSAR) Analyses

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of novel compounds and guide the design of more potent analogs.

Several QSAR studies have been performed on quinoline and piperazine derivatives, providing valuable insights into the key structural features that govern their biological activities. mdpi.comresearchgate.net A QSAR study on a series of 8-methoxy quinoline derivatives as inhibitors of Mycobacterium tuberculosis (H37RV) revealed the importance of structural, thermodynamic, and electrotopological parameters in determining their inhibitory activity. sphinxsai.com The generated QSAR model successfully explained the variance in the biological data and provided important structural insights for designing more potent antitubercular agents. sphinxsai.com

The statistical robustness of a QSAR model is crucial for its predictive power. Key statistical parameters used to evaluate a QSAR model include the squared correlation coefficient (r²), which measures the goodness of fit, and the cross-validated squared correlation coefficient (q²), which assesses the model's predictive ability. A high value for both r² and q² (typically > 0.6) indicates a reliable and predictive model.

For the 8-methoxy quinoline derivatives, the QSAR model yielded an r² of 0.7683 and a q² of 0.6259, indicating a good correlation between the selected descriptors and the biological activity. sphinxsai.com The model was generated using multiple linear regression with a stepwise forward-backward method to select the most relevant descriptors. sphinxsai.com

The following table presents the statistical parameters of the QSAR model developed for 8-methoxy quinoline derivatives. sphinxsai.com

ParameterValueDescription
n28Number of compounds in the dataset
0.7683Squared correlation coefficient
0.6259Cross-validated squared correlation coefficient
F test14.5902Fisher's test value, indicating the statistical significance of the model
pred_r²0.5977Predicted r² for the external test set

These QSAR studies demonstrate that the biological activity of 8-methoxy-quinoline derivatives can be effectively modeled using physicochemical and structural descriptors. Such models are invaluable tools in the drug discovery process, enabling the prioritization of synthetic efforts towards compounds with a higher probability of success.

Molecular Docking and Molecular Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools that provide insights into the binding of a ligand to its target protein at an atomic level. These techniques are widely used to predict the binding mode, affinity, and stability of ligand-protein complexes, thereby guiding the rational design of new drugs.

Prediction of Ligand-Target Binding Interactions

Molecular docking studies have been instrumental in elucidating the potential binding modes of quinoline-piperazine derivatives with various biological targets. These studies can predict the key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex.

For example, molecular docking of 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline with the PI3KCA receptor provided insights into its binding interactions and helped to rationalize its cytotoxic activity. nih.gov Similarly, docking studies of indolo[2,3-b]quinoline conjugates with DNA and DNA-topoisomerase complexes have been used to predict their potential mechanism of action as anti-pancreatic cancer agents. mdpi.com

Molecular dynamics simulations can further refine the docked poses and provide a more dynamic picture of the ligand-protein interaction over time. MD simulations can assess the stability of the complex and identify conformational changes that may occur upon ligand binding. For instance, MD simulations were used to study the binding of piperazine-tethered bergenin (B1666849) heterocyclic hybrids to the BcL2 protein, revealing strong binding energies and supporting their potential as anticancer candidates. nih.gov

The following table summarizes the key amino acid interactions predicted by molecular docking for a related compound, 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b]quinoline (MMNC), with the CDK1 protein. mdpi.com

Amino Acid ResidueType of Interaction
LYS89Hydrogen Bond
GLU81Hydrogen Bond
LEU83Hydrophobic Interaction
VAL18Hydrophobic Interaction

These computational approaches provide a powerful framework for understanding the molecular basis of the biological activity of this compound and for designing new analogs with improved affinity and selectivity for their intended targets.

Insights into Allosteric Modulation Mechanisms

Allosteric modulators are compounds that bind to a site on a receptor that is topographically distinct from the orthosteric binding site of the endogenous ligand. This binding can either potentiate (positive allosteric modulator, PAM) or inhibit (negative allosteric modulator, NAM) the effect of the orthosteric ligand. Allosteric modulation offers several advantages over traditional orthosteric agonism or antagonism, including enhanced selectivity and a lower potential for off-target effects. mdpi.com

While direct studies on the allosteric modulation mechanisms of this compound are not extensively reported, the piperazine scaffold is present in compounds known to act as allosteric modulators. For instance, a patent application describes novel piperazine derivatives as modulators of TRPML (Transient Receptor Potential Mucolipin) channels, which are involved in various cellular processes. google.com Additionally, piperazine-containing compounds have been identified as positive allosteric modulators of the glucagon-like peptide-1 (GLP-1) receptor. mdpi.com

The potential for quinoline-piperazine derivatives to act as allosteric modulators is an exciting area for future research. Molecular modeling techniques, such as molecular docking and MD simulations, can be employed to identify potential allosteric binding sites on target proteins and to predict how the binding of this compound or its analogs might influence the receptor's conformation and function. The discovery of allosteric modulators within this chemical class could open up new avenues for the development of novel therapeutics with improved safety and efficacy profiles.

Density Functional Theory (DFT) Applications for Electronic Structure and Reactivity

Density Functional Theory (DFT) serves as a powerful computational tool for investigating the electronic properties and reactivity of molecules, offering insights that are crucial for drug design and development. arabjchem.orgresearchgate.net For this compound, DFT calculations can elucidate the distribution of electron density, identify reactive sites, and predict molecular stability. These computational studies typically involve optimizing the molecule's geometry to find its most stable conformation before calculating various quantum-molecular descriptors. arabjchem.org

A key aspect of this analysis is the examination of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. arabjchem.org The distribution of these orbitals provides a map of potential reaction sites. For quinoline derivatives, the HOMO is often delocalized across the entire quinoline ring system, while the LUMO's distribution can be similarly widespread. arabjchem.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of the molecule's chemical reactivity and kinetic stability; a larger gap implies higher stability and lower reactivity. researchgate.net

Molecular Electrostatic Potential (MEP) mapping is another critical DFT application. The MEP surface illustrates the charge distribution across the molecule, identifying regions that are electron-rich (negative potential) and electron-poor (positive potential). arabjchem.orgresearchgate.net These maps are invaluable for predicting sites of electrophilic and nucleophilic attack. In this compound, the nitrogen atoms of both the quinoline and piperazine rings, along with the oxygen atom of the methoxy group, are expected to be regions of negative electrostatic potential, making them likely targets for electrophilic attack. Conversely, positive potential regions would indicate susceptibility to nucleophilic attack. arabjchem.org

Table 1: Representative Quantum-Chemical Descriptors Calculated via DFT for Quinoline Derivatives The following values are representative examples based on DFT studies of analogous quinoline structures and are intended to illustrate the type of data generated.

ParameterDescriptionTypical Value RangeReference
EHOMO Energy of the Highest Occupied Molecular Orbital-5.5 to -6.5 eV arabjchem.org
ELUMO Energy of the Lowest Unoccupied Molecular Orbital-1.0 to -2.0 eV arabjchem.org
Energy Gap (ΔE) Difference between ELUMO and EHOMO4.0 to 5.0 eV researchgate.net
Ionization Potential (I) Energy required to remove an electron (-EHOMO)5.5 to 6.5 eV arabjchem.org
Electron Affinity (A) Energy released when an electron is added (-ELUMO)1.0 to 2.0 eV arabjchem.org
Global Electrophilicity (ω) Index of electrophilic power1.5 to 2.5 eV arabjchem.org

In Silico Assessment of Pharmacokinetic Relevant Properties

In the early stages of drug discovery, in silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is essential to identify candidates with favorable pharmacokinetic profiles and minimize late-stage failures. researchgate.netijprajournal.com For this compound, computational tools can predict its drug-likeness and key ADME parameters, guiding further optimization efforts. unipa.itmdpi.com

Drug-likeness is often initially assessed using established guidelines like Lipinski's Rule of Five. These rules correlate physicochemical properties with the potential for oral bioavailability. mdpi.com The parameters include molecular weight (MW), lipophilicity (LogP), the number of hydrogen bond donors (HBD), and the number of hydrogen bond acceptors (HBA). Compounds that adhere to these rules are considered more likely to be orally active drugs. mdpi.com For this compound, these properties fall well within the acceptable ranges, suggesting a high probability of good oral bioavailability.

Beyond simple rules, in silico models can provide quantitative predictions for specific pharmacokinetic behaviors. Gastrointestinal (GI) absorption can be estimated by modeling permeability through Caco-2 cells, a recognized method for predicting the penetration of the gut-blood barrier. unipa.itnih.gov The balance between lipophilicity and hydrophilicity is also critical, influencing both absorption and distribution. nih.gov The blood-brain barrier (BBB) penetration is another key parameter, determining a compound's potential to act on the central nervous system (CNS).

Metabolic stability is often predicted by assessing the likelihood of the compound interacting with cytochrome P450 (CYP) enzymes, which are primary drivers of drug metabolism. nih.gov Additionally, screening for Pan-Assay Interference Compounds (PAINS) is important to flag molecules that may show promiscuous activity in biological assays, a feature that can complicate development. unipa.it The computational evaluation of these properties provides a holistic pharmacokinetic profile, allowing for the early identification of potential liabilities.

Table 2: Predicted Physicochemical and Pharmacokinetic Properties for this compound Calculated based on the structure of this compound (Molecular Formula: C14H17N3O) using standard computational models.

PropertyPredicted ValueGuideline / SignificanceReference
Molecular Weight (MW) 243.31 g/mol < 500 g/mol (Lipinski's Rule) mdpi.com
Lipophilicity (LogP) 2.5 - 3.0< 5 (Lipinski's Rule) mdpi.com
Hydrogen Bond Donors (HBD) 1< 5 (Lipinski's Rule) mdpi.com
Hydrogen Bond Acceptors (HBA) 4< 10 (Lipinski's Rule) mdpi.com
Lipinski's Rule Violations 00 or 1 violation is generally acceptable nih.gov
Topological Polar Surface Area (TPSA) 44.8 Ų< 140 Ų (Associated with good oral bioavailability) mdpi.com
Gastrointestinal (GI) Absorption HighIndicates good absorption from the gut unipa.itnih.gov
Blood-Brain Barrier (BBB) Permeant LikelySuggests potential for CNS activity researchgate.net
Bioavailability Score 0.55A score of 0.55 is typical for well-behaved molecules nih.gov

Advanced Research Methodologies and Analytical Techniques

Spectroscopic Methods for Structural Characterization (e.g., NMR, Mass Spectrometry, IR)

The precise molecular structure of "8-Methoxy-2-piperazin-1-yl-quinoline" is unequivocally determined through a combination of spectroscopic techniques. These methods provide detailed information about the compound's atomic composition, connectivity, and the nature of its chemical bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are indispensable for the structural elucidation of "this compound".

¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the aromatic protons of the quinoline (B57606) ring system, the methoxy (B1213986) group, and the protons of the piperazine (B1678402) ring. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals provide a detailed map of the proton environment within the molecule. For instance, the methoxy protons would appear as a sharp singlet, while the piperazine protons would likely present as complex multiplets due to their chemical and magnetic non-equivalence. Aromatic protons on the quinoline core would appear in the downfield region, with their specific shifts and coupling constants revealing their positions on the ring. mdpi.com

¹³C NMR: The carbon-13 NMR spectrum complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. impactfactor.org This allows for the direct observation of the carbon skeleton. The spectrum would display distinct peaks for the carbons of the quinoline ring, the methoxy carbon, and the carbons of the piperazine moiety. The chemical shifts of these signals are indicative of the electronic environment of each carbon atom. For example, carbons attached to electronegative atoms like oxygen and nitrogen would resonate at a lower field. mdpi.com

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight and elemental composition of "this compound". High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule with high accuracy, which helps in confirming its molecular formula. mdpi.comimpactfactor.org The fragmentation pattern observed in the mass spectrum can also offer valuable structural information, as the molecule breaks apart in a predictable manner upon ionization.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in "this compound". The IR spectrum of the parent compound, 8-methoxyquinoline (B1362559), shows characteristic absorption bands for aromatic C-H stretching around 3049 cm⁻¹ and C=C stretching at 1570 cm⁻¹. researchgate.net For "this compound", additional characteristic peaks would be expected for the C-N stretching of the piperazine ring and the C-O stretching of the methoxy group. mdpi.comresearchgate.net

Technique Expected Observations for this compound
¹H NMR Signals for aromatic, methoxy, and piperazine protons with characteristic chemical shifts and splitting patterns.
¹³C NMR Distinct signals for each carbon atom in the quinoline, methoxy, and piperazine moieties.
Mass Spectrometry Molecular ion peak corresponding to the exact mass of the compound; characteristic fragmentation pattern.
IR Spectroscopy Absorption bands for aromatic C-H, C=C, C-N, and C-O functional groups.

Chromatographic Techniques for Synthesis Monitoring and Purification (e.g., HPLC, TLC)

Chromatographic methods are fundamental for monitoring the progress of the synthesis of "this compound" and for its purification to the high degree required for biological and analytical studies.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method used to monitor the progress of chemical reactions. By spotting the reaction mixture on a TLC plate and developing it with an appropriate solvent system, the disappearance of starting materials and the appearance of the product can be visualized. The retention factor (Rf) value is a characteristic property of a compound under a specific set of TLC conditions. For purification of related quinoline derivatives, column chromatography on silica (B1680970) gel is often employed, where the separation is monitored by TLC. mdpi.com

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the purification and purity assessment of "this compound". Reversed-phase HPLC (RP-HPLC) is commonly used for compounds of this nature, where a nonpolar stationary phase is used with a polar mobile phase. The retention time of the compound is a key parameter for its identification and quantification. The lipophilicity of similar 8-hydroxyquinoline (B1678124) derivatives has been determined using RP-HPLC by measuring their log k values. nih.gov

Technique Application in the Study of this compound
TLC Monitoring reaction progress, preliminary purity assessment, and determining solvent systems for column chromatography.
HPLC Final purification of the compound, quantitative analysis of purity, and determination of physicochemical properties like lipophilicity.

In Vitro High-Throughput Screening (HTS) and Functional Assays (e.g., Cell Viability, Growth Inhibition, Enzyme Inhibition, Calcium Mobilization)

To explore the biological potential of "this compound", a variety of in vitro assays are utilized. High-throughput screening (HTS) allows for the rapid testing of the compound against a large number of biological targets.

Cell Viability and Growth Inhibition Assays: These assays are fundamental in cancer research and are used to assess the cytotoxic or cytostatic effects of a compound on cancer cell lines. For example, various quinoline and piperazine derivatives have been evaluated for their anti-proliferative activities against a panel of human cancer cell lines using assays like the MTT assay. researchgate.net The results are typically expressed as the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%. For instance, a series of aminated quinolinequinones linked to piperazine analogs were screened against the NCI-60 cancer cell line panel to identify potent inhibitors of cancer cell growth. nih.gov

Enzyme Inhibition Assays: Many drugs exert their effects by inhibiting specific enzymes. Therefore, enzyme inhibition assays are crucial for identifying the molecular targets of "this compound". For example, various quinoline derivatives have been tested for their ability to inhibit enzymes such as kinases, which are often dysregulated in cancer. researchgate.net The inhibitory activity is typically quantified by determining the IC₅₀ or Ki value.

Calcium Mobilization Assays: These assays are used to study the effect of compounds on cellular signaling pathways that involve changes in intracellular calcium concentration. G protein-coupled receptors (GPCRs) are a major class of drug targets that can modulate calcium signaling. Calcium mobilization assays can be performed in a high-throughput format to screen for agonists or antagonists of these receptors.

Assay Type Purpose Example from Related Compounds
Cell Viability/Growth Inhibition To determine the cytotoxic or cytostatic effects on cancer cells.Screening of piperazine-linked quinolinequinones against NCI-60 cell lines. nih.gov
Enzyme Inhibition To identify specific molecular targets and quantify inhibitory potency.Evaluation of quinazoline (B50416) derivatives as EGFR/HER2 dual kinase inhibitors. researchgate.net
Calcium Mobilization To investigate effects on cellular signaling pathways involving calcium.High-throughput screening for modulators of GPCRs that couple to calcium signaling.

Computational Chemistry Approaches for Lead Optimization and Mechanism Investigation

Computational chemistry plays a vital role in modern drug discovery and is applied to "this compound" for lead optimization and to gain insights into its mechanism of action at the molecular level.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies are used to correlate the chemical structure of a series of compounds with their biological activity. By developing mathematical models, QSAR can predict the activity of new, unsynthesized analogs, thereby guiding the design of more potent compounds. QSAR studies have been performed on 8-methoxy quinoline derivatives to understand the structural requirements for their antimycobacterial activity. mdpi.com

Molecular Docking: Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. This method is used to understand the binding mode of "this compound" to its potential biological target and to identify key interactions that contribute to its activity. Molecular docking studies on quinoline derivatives have been used to investigate their binding to various protein targets, including those involved in cancer and infectious diseases. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations provide a detailed view of the dynamic behavior of a ligand-receptor complex over time. This can help to assess the stability of the binding mode predicted by molecular docking and to understand the conformational changes that may occur upon ligand binding.

Computational Approach Application Insights Gained
QSAR To correlate chemical structure with biological activity and predict the activity of new analogs.Identification of key structural features that influence the biological activity of 8-methoxyquinoline derivatives. mdpi.com
Molecular Docking To predict the binding mode of the compound to its biological target.Understanding the key interactions between the compound and the active site of a protein. researchgate.net
MD Simulations To study the dynamic behavior and stability of the ligand-receptor complex.Assessment of the stability of the predicted binding pose and understanding of conformational changes.

Future Perspectives in 8 Methoxy 2 Piperazin 1 Yl Quinoline Research

Rational Design of Next-Generation Derivatives with Enhanced Pharmacological Profiles

The rational design of new derivatives of 8-methoxy-2-piperazin-1-yl-quinoline is a cornerstone of future research, aiming to enhance desired pharmacological effects while minimizing potential off-target activity. A primary strategy is molecular hybridization, which involves combining the quinoline-piperazine core with other known pharmacologically active fragments to create a single, more effective molecule.

Structure-Activity Relationship (SAR) studies are fundamental to this process. These studies systematically alter different parts of the molecule—such as the quinoline (B57606) core, the piperazine (B1678402) ring, or the methoxy (B1213986) group—and assess how these changes affect biological activity. For example, research on related quinoline compounds has shown that introducing bulky substituents at specific positions can facilitate greater antiproliferative activity. Similarly, modifications to the piperazine moiety can significantly alter a derivative's binding affinity for specific biological targets, such as serotonin (B10506) or dopamine (B1211576) receptors.

Key design strategies include:

Substitution on the Quinoline Ring: Adding or modifying groups on the quinoline nucleus can influence the molecule's electronic properties and how it interacts with target proteins.

Modification of the Piperazine Moiety: Attaching different chemical groups to the piperazine ring is a common strategy to modulate receptor affinity and selectivity. For instance, adding aryl or arylalkyl groups can enhance binding to central nervous system receptors.

Molecular Hybridization: Fusing the this compound scaffold with other bioactive structures, such as chalcones, benzimidazoles, or triazoles, can result in hybrid compounds with dual modes of action. This is particularly relevant for addressing complex diseases or overcoming drug resistance.

Table 1: Rational Design Strategies and Their Pharmacological Impact

Design Strategy Molecular Modification Example Resulting Pharmacological Enhancement
SAR-Guided Modification Introduction of a flexible alkylamino side chain at position-4 of the quinoline nucleus. Enhanced antiproliferative activity.
Molecular Hybridization Combining the quinoline scaffold with a benzoylamino moiety via the piperazine linker. Potent anticancer activity against renal cell carcinoma. unipa.it
Receptor Targeting Attachment of an 8-hydroxy quinoline moiety to the piperazine ring. Increased affinity for dopamine D2/D3 receptors and added iron-chelating properties.
Core Structure Alteration Substitution of the pyrimidine (B1678525) core in a model ligand with a quinoline structure. Maintained or altered binding affinity for serotonin receptors, depending on substitution patterns.

Exploration of Novel Therapeutic Targets and Indications

While initially explored for specific activities, the unique chemical properties of the this compound scaffold have opened doors to a wide range of potential new therapeutic applications. Researchers are actively investigating its derivatives for efficacy in oncology, neurodegenerative diseases, and central nervous system (CNS) disorders.

In oncology, quinoline-piperazine derivatives are being developed as inhibitors of key signaling pathways that drive cancer cell growth. One of the most promising areas is the inhibition of the PI3K/Akt/mTOR pathway, which is frequently overactive in many cancers, including colorectal cancer. nih.gov Derivatives are being designed to act as dual PI3K/mTOR inhibitors, which could offer a more potent and durable anticancer effect. researchgate.netnih.gov Other research has focused on targeting the Epidermal Growth Factor Receptor (EGFR), a critical target in breast and lung cancers. researchgate.net

For neurodegenerative disorders such as Parkinson's and Alzheimer's disease, the focus is on developing multi-target agents. Derivatives have been designed to act as dopamine D2/D3 receptor agonists while also possessing iron-chelating properties, which can help reduce the oxidative stress implicated in Parkinson's disease. benthamdirect.com For Alzheimer's, hybrid molecules combining the features of quinoline with other structures aim to simultaneously inhibit cholinesterases, prevent beta-amyloid aggregation, and chelate metal ions that contribute to neurotoxicity. nih.gov

Furthermore, the structural similarity of some derivatives to known psychoactive compounds has prompted investigations into their potential as antidepressants or antipsychotics by targeting serotonin (5-HT) and dopamine (D2) receptors. doi.org

Table 2: Novel Therapeutic Targets for this compound Derivatives

Therapeutic Area Potential Target/Mechanism Example Indication
Oncology PI3K/Akt/mTOR Pathway Inhibition nih.govresearchgate.net Colorectal Cancer, Breast Cancer
Epidermal Growth Factor Receptor (EGFR) Inhibition researchgate.net Breast Cancer, Non-Small-Cell Lung Cancer
Cytotoxicity and Antiproliferative Activity unipa.itresearchgate.net Renal Cancer, Colon Cancer, Leukemia
Neurodegenerative Diseases Dopamine D2/D3 Receptor Agonism & Iron Chelation benthamdirect.com Parkinson's Disease
Multi-target Inhibition (Cholinesterase, Aβ aggregation) nih.gov Alzheimer's Disease
CNS Disorders Serotonin (5-HT) & Dopamine (D2) Receptor Modulation doi.org Depression, Psychosis

Strategies for Addressing Resistance Mechanisms in Pathogenic Organisms

The rise of antimicrobial resistance is a major global health threat, necessitating the development of novel agents that can overcome existing resistance mechanisms. Quinoline-based compounds have a long history as antimicrobial and antimalarial agents, but their effectiveness has been compromised by resistance. Future research on this compound derivatives is actively focused on strategies to combat this challenge.

The primary mechanisms of resistance to quinolone-type drugs in bacteria include:

Target-Site Mutations: Alterations in the bacterial enzymes DNA gyrase and topoisomerase IV, which prevent the drug from binding effectively. unipa.itnih.gov

Reduced Drug Accumulation: Increased expression of efflux pumps that actively remove the drug from the bacterial cell or decreased expression of porins that allow the drug to enter. nih.govnih.gov

Plasmid-Mediated Resistance: Acquisition of genes on plasmids that can produce proteins to protect the bacterial targets or enzymes that modify and inactivate the drug. researchgate.net

To counter these mechanisms, researchers are employing several innovative strategies. Molecular hybridization is a leading approach, creating dual-action compounds that can hit multiple targets within the pathogen. nih.gov For example, combining the quinoline core with a triazole or pyrimidine moiety can introduce a secondary mechanism of action, making it more difficult for resistance to develop. nih.gov Another strategy involves designing derivatives that specifically inhibit bacterial efflux pumps, thereby restoring the efficacy of the quinoline pharmacophore. Some quinoline derivatives have also been shown to work synergistically with existing antibiotics, such as β-lactams, to overcome resistance in challenging pathogens like MRSA. researchgate.net Furthermore, developing compounds that inhibit biofilm formation represents another critical frontier, as biofilms provide a protective environment for bacteria and contribute significantly to persistent infections and drug resistance. nih.gov

Table 3: Strategies to Overcome Antimicrobial Resistance

Strategy Approach Target Resistance Mechanism
Molecular Hybridization Combining the quinoline scaffold with other antimicrobial pharmacophores (e.g., triazoles, pyrimidines). nih.govnih.gov Bypassing target-site mutations through dual-action or multi-target effects.
Efflux Pump Inhibition Designing derivatives that block the function of bacterial efflux pumps. Overcoming reduced drug accumulation.
Synergistic Combination Using quinoline derivatives in combination with conventional antibiotics (e.g., β-lactams). researchgate.net Restoring the activity of existing drugs against resistant strains.
Biofilm Inhibition Developing derivatives that prevent the formation of bacterial biofilms. nih.gov Targeting the protective environment that fosters resistance and infection persistence.

Advancements in Integrated Computational and Experimental Methodologies

The development of novel this compound derivatives is increasingly driven by a synergistic integration of computational (in silico) and traditional experimental methods. This modern drug discovery workflow allows for a more rapid and cost-effective process, from initial concept to preclinical testing.

The process typically begins with computational design . Using molecular modeling software, researchers design novel derivatives and predict their properties. Molecular docking is a key technique used to simulate how a designed molecule will bind to its biological target, providing insights into its potential potency and selectivity. unipa.itnih.gov This is often followed by ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction , where computational tools are used to forecast the pharmacokinetic and safety profiles of the candidate molecules, helping to eliminate compounds with poor drug-like properties early on. researchgate.netnih.govMolecular dynamics (MD) simulations can further refine these predictions by assessing the stability of the drug-target complex over time. unipa.itresearchgate.net

Promising candidates identified through these in silico methods then proceed to experimental validation . This involves:

Chemical Synthesis: Organic chemists synthesize the designed molecules in the laboratory using multi-step procedures. unipa.it

In Vitro Evaluation: The synthesized compounds are tested in biological assays to confirm their activity. This can include enzyme inhibition assays, cell-based assays to measure cytotoxicity against cancer lines, or antimicrobial susceptibility testing. unipa.itresearchgate.net

This iterative cycle of design, prediction, synthesis, and testing allows for the rapid optimization of lead compounds. Furthermore, advanced techniques like high-throughput screening (HTS) can be employed to test large libraries of compounds, accelerating the discovery of new active scaffolds. nih.govresearchgate.net This integrated approach ensures that research efforts are focused on candidates with the highest probability of success, streamlining the development of next-generation therapeutics based on the this compound structure.

Table 4: Integrated Methodologies in Derivative Development

Phase Methodology Purpose
Computational (In Silico) Molecular Docking Predict binding affinity and interaction mode with the biological target. nih.gov
ADMET Prediction Assess drug-likeness, pharmacokinetic properties, and potential toxicity. researchgate.netnih.gov
Molecular Dynamics (MD) Simulation Evaluate the stability of the ligand-receptor complex over time. researchgate.net
Experimental (In Vitro/In Vivo) Chemical Synthesis Physically create the computationally designed molecules for testing.
Biological Assays Measure the actual activity (e.g., enzyme inhibition, cytotoxicity) of the synthesized compounds to validate predictions. unipa.it
High-Throughput Screening (HTS) Rapidly test large libraries of derivatives to identify novel active compounds. nih.gov

Q & A

Basic: What are the established synthetic pathways for 8-Methoxy-2-piperazin-1-yl-quinoline, and what critical parameters influence reaction yield?

Answer:
A common approach involves nucleophilic substitution or coupling reactions to introduce the piperazine moiety. For example, heating a quinoline precursor (e.g., 8-methoxy-2-chloroquinoline) with piperazine in a polar solvent (e.g., N-methylpyrrolidone) at 130°C for 1–2 hours can yield the target compound. Key parameters include:

  • Molar ratio : Excess piperazine (≥2 equivalents) ensures complete substitution .
  • Solvent choice : High-boiling solvents like DMF or NMP improve reaction efficiency .
  • Purification : Column chromatography using silica gel or aluminum oxide with ethyl acetate/hexane eluents is typical .

Basic: Which spectroscopic techniques are prioritized for characterizing this compound, and what diagnostic signals should researchers expect?

Answer:

  • 1H NMR :
    • Methoxy group: Singlet at ~δ 3.8–4.0 ppm (3H).
    • Piperazine protons: Multiplets at δ 2.5–3.5 ppm (8H, split due to coupling) .
    • Quinoline aromatic protons: Distinct shifts between δ 7.0–8.5 ppm, influenced by substituent positions .
  • HRMS : Molecular ion peak matching the exact mass (e.g., C₁₄H₁₇N₃O requires m/z 243.1376) .
  • FT-IR : Stretching vibrations for C-O (methoxy, ~1250 cm⁻¹) and N-H (piperazine, ~3300 cm⁻¹) .

Advanced: How can researchers design SAR studies to evaluate the roles of methoxy and piperazine groups in biological activity?

Answer:

  • Structural analogs : Synthesize derivatives with:
    • Methoxy replacements : e.g., hydroxyl, chloro, or nitro groups at position 8 .
    • Piperazine modifications : Replace with morpholine, thiomorpholine, or substituted piperazines .
  • Assay selection : Use in vitro models (e.g., antimicrobial MIC assays or anti-inflammatory NO inhibition) to compare activity .
  • Data analysis : Correlate substituent electronic/hydrophobic properties (Hammett constants, logP) with activity trends .

Advanced: What strategies resolve contradictions in biological activity data between this compound and analogs (e.g., 6-chloro or 8-hydroxy derivatives)?

Answer:

  • Control experiments : Verify compound purity via HPLC and confirm structural integrity with 2D NMR (e.g., COSY, HSQC) .
  • Standardized assays : Replicate studies under identical conditions (e.g., cell line, incubation time) to isolate substituent effects .
  • Meta-analysis : Compare data across published studies, noting solvent effects (DMSO vs. aqueous buffers) and assay sensitivity thresholds .

Basic: What protocols are recommended for evaluating antimicrobial activity of this compound?

Answer:

  • Broth microdilution : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using CLSI guidelines.
  • MIC determination : Serial dilutions (0.5–128 µg/mL) in Mueller-Hinton broth, with 24-hour incubation .
  • Positive controls : Include ciprofloxacin or ampicillin to validate assay conditions .

Advanced: How can reaction mechanisms for piperazine introduction be validated experimentally?

Answer:

  • Kinetic studies : Monitor reaction progress via TLC or HPLC to identify intermediates (e.g., SN2 displacement of chloride) .
  • Isotopic labeling : Use ¹⁵N-labeled piperazine to track incorporation via NMR or MS .
  • Computational modeling : DFT calculations to assess transition states and activation energies for substitution pathways (if resources permit) .

Basic: Where can researchers access reliable spectral data for methoxy-substituted quinolines?

Answer:

  • NIST Chemistry WebBook : Provides NMR and IR data for 6-methoxyquinoline analogs .
  • PubChem : Validated 1H/13C NMR and HRMS entries for related compounds (e.g., 6-Chloro-2-piperazin-1-yl-quinoline) .
  • EPA DSSTox : Structural and physicochemical data for quinoline derivatives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.